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This document provides detailed application notes and protocols for utilizing PatMaN (Pattern

Matching at Nucleotide level), a command-line tool designed for rapid and accurate alignment

of short nucleotide sequences against large databases. PatMaN is particularly well-suited for

tasks involving the identification of short sequence motifs, allowing for a predefined number of

mismatches and gaps.[1][2]

Introduction to PatMaN
PatMaN is a bioinformatics tool that facilitates exhaustive searches for numerous short

nucleotide sequences within extensive databases, such as a genome.[1] It operates by reading

query sequences in FASTA format and identifying all occurrences that fall within a user-defined

edit-distance, which is the total number of mismatches and gaps.[1] The underlying algorithm

employs a non-deterministic automata matching approach on a keyword tree constructed from

the search strings.[1] A key advantage of PatMaN is its speed, especially for searches with a

low tolerance for errors (perfect or near-perfect matches). However, it's important to note that

the search time increases exponentially with the number of allowed edits.

Core Parameters
The functionality of PatMaN is primarily controlled by a set of command-line parameters.

Understanding these core parameters is essential for tailoring the alignment process to specific

research questions.
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Parameter Description

-e, --edits

Specifies the maximum number of total edits

(mismatches + gaps) allowed in a match. This is

a critical parameter for controlling the stringency

of the search.

-g, --gaps

Defines the maximum number of gaps

(insertions or deletions) permitted within an

alignment. Note that gaps are also counted as

edits, so the value for -e should be greater than

or equal to the value for -g.

-a, --ambicodes

Activates the interpretation of IUPAC ambiguity

codes in the query sequences. When this flag is

used, an ambiguous character in the query will

match any of the nucleotides it represents. If

omitted, only 'N' is recognized as an ambiguity

code and is treated as a mismatch.

-s, --singlestrand

By default, PatMaN searches for matches on

both the forward and reverse-complement

strands. This option deactivates the search on

the reverse-complement strand.

-D, --databases
Specifies the FASTA file(s) containing the large

database sequences (e.g., a genome).

-P, --patterns
Specifies the FASTA file(s) containing the short

query sequences (patterns) to be aligned.

-o, --output

Redirects the output to a specified file instead of

the standard output. The output is a tab-

separated format detailing the matches found.

Application-Specific Protocols and Parameters
The optimal parameters for a PatMaN search are highly dependent on the specific alignment

task. Below are detailed protocols and recommended parameter settings for common

applications.
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MicroRNA (miRNA) and piRNA Alignment
Objective: To identify the genomic locations of known or putative microRNAs (miRNAs) or

PIWI-interacting RNAs (piRNAs). This task often requires exact or near-exact matches due to

the functional importance of the seed sequence.

Experimental Protocol:

Prepare Query Sequences: Create a FASTA file (-P) containing the mature miRNA or piRNA

sequences.

Prepare Database: Use a FASTA file (-D) of the relevant genome or transcriptome as the

search database.

Execute PatMaN: Run the PatMaN command with parameters set for high stringency. For

perfect matches, both edits and gaps should be set to zero.

Analyze Results: The output file will contain the coordinates of the aligned small RNAs.

Recommended Parameters:

Application -e (Edits) -g (Gaps) Rationale

Exact Match

miRNA/piRNA

Alignment

0 0

Ensures only identical

sequences are

reported, which is

often desired for

mapping known small

RNAs.

miRNA Alignment with

Mismatches
1-2 0

Allows for single

nucleotide

polymorphisms

(SNPs) or sequencing

errors while generally

disallowing gaps in

these short

sequences.
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Example Command (Exact Match):

Single Guide RNA (sgRNA) Mapping
Objective: To identify the on-target and potential off-target binding sites of single guide RNAs

(sgRNAs) used in CRISPR-based genome editing. This requires allowing for a limited number

of mismatches to assess off-target potential.

Experimental Protocol:

Prepare Query Sequences: Create a FASTA file (-P) with the sgRNA sequences. It can be

beneficial to include flanking vector sequences to ensure specificity.

Prepare Database: The FASTA file (-D) should be the genome of the organism being studied.

Execute PatMaN: Run PatMaN with a defined number of allowed mismatches and typically

no gaps.

Analyze Results: The output will list all genomic locations that match the sgRNA within the

specified mismatch threshold, which can then be analyzed for their proximity to genes or

regulatory elements.

Recommended Parameters:

Application -e (Edits) -g (Gaps) Rationale

sgRNA Off-Target

Prediction
2 0

Allows for the

identification of

potential off-target

sites with up to two

mismatches, a

common practice in

sgRNA design and

analysis.

Example Command:```bash patman -D target_genome.fasta -P sgrna_sequences.fasta -e 2 -g

0 -o sgrna_off_targets.tsv
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Data Presentation: Summary of Parameters
The following table summarizes the recommended PatMaN parameters for the alignment tasks

discussed.

Alignment
Task

Query
Sequence
Length
(Typical)

-e (Edits) -g (Gaps)
Ambiguity
Codes (-a)

miRNA/piRNA

(Exact)
20-30 nt 0 0 Off

miRNA (with

mismatches)
20-30 nt 1-2 0 Off

sgRNA Off-

Target
~20 nt 2 0 Off

TF Binding Motif 6-15 nt 1 0 On

Visualizations: Workflows and Logic
General PatMaN Workflow
The following diagram illustrates the general workflow for using PatMaN.
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PatMaN AlignmentDatabase Sequences
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Downstream Analysis

Click to download full resolution via product page

Caption: General workflow for PatMaN alignment.

PatMaN Parameter Logic for Search Stringency
This diagram illustrates the relationship between the -e and -g parameters and the resulting

search stringency.

Parameter Settings

Resulting Stringency

-e 0 -g 0

High
(Exact Matches)

-e 1 -g 0

Medium
(Mismatches only)

-e 2 -g 1

Low
(Mismatches & Gaps)

Click to download full resolution via product page

Caption: PatMaN parameter settings and search stringency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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